Comparative c-Src Kinase Inhibitory Activity: Thiazole Scaffold vs. Pyridine Parent Compound
CAS 1235343-01-7 is a 4-methylbenzyl-substituted congener within the thiazolyl N-benzyl-substituted acetamide series. In the foundational SAR study by Fallah-Tafti et al. (2011), the unsubstituted N-benzyl thiazole derivative (compound 8a) demonstrated c-Src kinase inhibition with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. In comparison, the clinical-stage pyridine-based Src inhibitor KX2-391 (tirbanibulin), which served as the lead scaffold for this series, exhibits GI50 values of 23 nM and 39 nM in the same engineered cell lines—representing an approximately 58-fold greater potency [2]. The 4-methyl substitution on the N-benzyl ring of CAS 1235343-01-7 is anticipated to further modulate potency relative to the unsubstituted 8a benchmark through electronic and steric effects on the Src substrate-binding site interaction [1].
| Evidence Dimension | c-Src kinase inhibition (GI50) |
|---|---|
| Target Compound Data | Not directly reported in published literature; structural congener of compound 8a (GI50 = 1.34 μM in NIH3T3/c-Src527F; 2.30 μM in SYF/c-Src527F) [1] |
| Comparator Or Baseline | KX2-391 (tirbanibulin): GI50 = 23 nM (NIH3T3/c-Src527F), 39 nM (SYF/c-Src527F) [2]; Unsubstituted N-benzyl thiazole 8a: GI50 = 1.34 μM (NIH3T3/c-Src527F), 2.30 μM (SYF/c-Src527F) [1] |
| Quantified Difference | ~58-fold potency difference between thiazole scaffold (8a, 1.34 μM) and pyridine parent KX2-391 (23 nM); effect of 4-methylbenzyl substitution on GI50 remains to be experimentally determined |
| Conditions | Engineered NIH3T3/c-Src527F and SYF/c-Src527F cell lines; cell growth inhibition assay |
Why This Matters
This establishes the potency range of the thiazole pharmacophore class and provides a quantitative benchmark for evaluating the 4-methylbenzyl-substituted analog CAS 1235343-01-7 against both the clinical lead and the unsubstituted parent, enabling rational selection of the appropriate chemical tool for Src-targeted screening cascades.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, Shirazi AN, Hangauer DG, Bu Y, Akbarzadeh T, Parang K, Shafiee A. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011 Oct;46(10):4853-8. doi: 10.1016/j.ejmech.2011.07.050. View Source
- [2] KX2-391 (Tirbanibulin) Pharmacological Profile: GI50 = 23 nM (NIH3T3/c-Src527F), 39 nM (SYF/c-Src527F). Data aggregated from multiple vendor technical datasheets and peer-reviewed sources. View Source
